molecular formula C14H19ClN2O4 B164049 (2S,4S)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride CAS No. 1212395-57-7

(2S,4S)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride

Cat. No. B164049
CAS RN: 1212395-57-7
M. Wt: 314.76 g/mol
InChI Key: VLLRSJJKBDFSMT-FXMYHANSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2S,4S)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride” is a chemical compound with the molecular formula C14H19ClN2O4. It has a molecular weight of 314.76 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .


Physical And Chemical Properties Analysis

“(2S,4S)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride” is a solid compound . It is stored in an inert atmosphere at temperatures between 2-8°C . The boiling point of the compound is not specified .

Scientific Research Applications

Pharmacological Tool in Neuroscience Research

The compound has been identified as a useful pharmacological research tool due to its selectivity for metabotropic glutamate receptors (mGluRs). It exhibits good selectivity for mGluR6, which makes it valuable for studies in neuroscience and receptor biology (Tueckmantel et al., 1997).

Neuroprotection Studies

In studies related to neuroprotection, the derivative 2R,4R-APDC, closely related to (2S,4S)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride, has been shown to protect neurons against excitotoxic degeneration. This finding encourages further research into potent, selective, and active mGlu2/3 receptor agonists for potential neuroprotective drugs (Battaglia et al., 1998).

Synthetic Chemistry and Catalysis

The compound and its derivatives play a crucial role in synthetic chemistry. They are used in asymmetric synthesis of vicinal diamine derivatives, which are important in the production of biologically active molecules and peptidomimetics (Yoon et al., 2010).

Application in Asymmetric Synthesis

It also serves as a building block in the asymmetric synthesis of aminopyrrolidines. This synthesis is essential for the development of various pharmaceutical compounds and demonstrates the compound's versatility in organic chemistry (Davies et al., 2007).

Catalytic Chemistry

The compound is also involved in catalytic chemistry, such as in the intramolecular hydroamination of unactivated olefins. This demonstrates its utility in the field of catalysis and organic transformations (Bender & Widenhoefer, 2005).

Large-Scale Synthesis and Medicinal Chemistry

Its analogs have been synthesized on a large scale from L-aspartic acid, illustrating its relevance in the field of medicinal chemistry and large-scale drug synthesis (Yoshida et al., 1996).

Microwave-Assisted Synthesis and Antimicrobial Activity

Recent studies have developed microwave-assisted synthesis of derivatives of this compound, demonstrating its potential in antimicrobial applications (Sreekanth & Jha, 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation (H315) and eye irritation (H319) . Precautionary measures include avoiding inhalation, ingestion, or contact with skin and eyes .

properties

IUPAC Name

1-O-benzyl 2-O-methyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4.ClH/c1-19-13(17)12-7-11(15)8-16(12)14(18)20-9-10-5-3-2-4-6-10;/h2-6,11-12H,7-9,15H2,1H3;1H/t11-,12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLLRSJJKBDFSMT-FXMYHANSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1C(=O)OCC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4S)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride

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